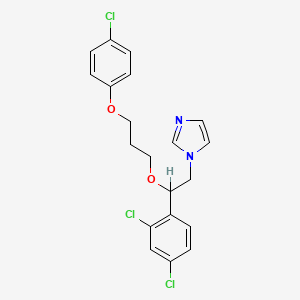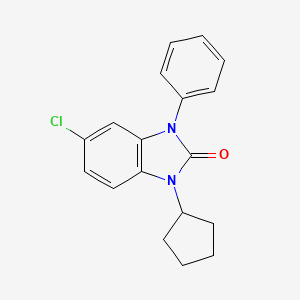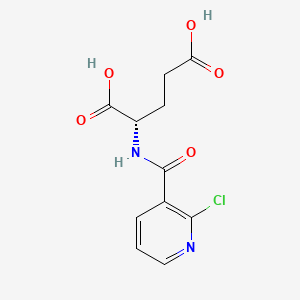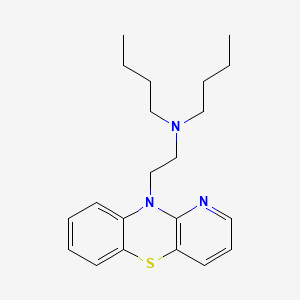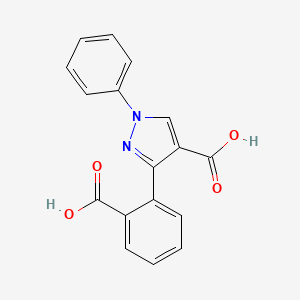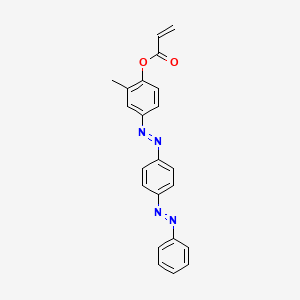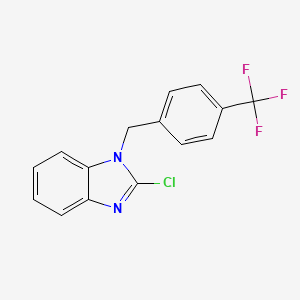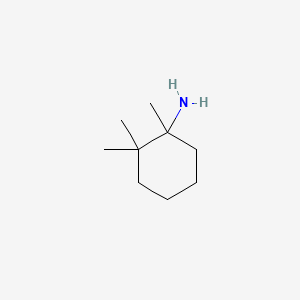
Trimethylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Scientific Research Applications
Analytical Profiling in Research Chemicals
Trimethylcyclohexylamine, as part of the arylcyclohexylamines family, has been studied for its analytical profiles in research chemicals. Analytical characterizations, including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, have been used to study substances in this family (De Paoli et al., 2013), (Wallach et al., 2016).
Role in Metabolic Disorders and Cardiovascular Diseases
Trimethylcyclohexylamine and related compounds play a significant role in metabolic disorders and cardiovascular diseases. For example, trimethylamine (TMA), closely related to trimethylcyclohexylamine, is converted to trimethylamine N-oxide (TMAO) in the body, which is linked to atherosclerosis risk and cardiovascular diseases (Brugère et al., 2014), (Roberts et al., 2018).
Applications in Food Chemistry
Trimethylamine, related to trimethylcyclohexylamine, is a key measurement indicator for meat spoilage. Its detection is essential for food safety and quality control. Nanoporous colorimetric sensor arrays have been developed for the sensitive detection of trimethylamine in meat products, demonstrating the compound's relevance in food chemistry and technology (Xiao-wei et al., 2016).
Biomedical Research: Microbiota and Cardiovascular Health
Research has explored the connection between gut microbiota, trimethylamine, and cardiovascular health. The production of TMAO from TMA by gut microbes is linked to cardiovascular risks, making it a subject of interest in biomedical research (Wang et al., 2015), (Nam, 2019).
Environmental Applications: Airborne TMA Analysis
The analysis of airborne trimethylamine is crucial for monitoring environmental pollution. Studies have developed methods like solid phase micro-extraction and gas chromatography for effective monitoring of TMA in the air, highlighting its importance in environmental science and occupational health (Ahn & Kim, 2008).
properties
CAS RN |
34216-34-7 |
|---|---|
Product Name |
Trimethylcyclohexylamine |
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,2,2-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-4-5-7-9(8,3)10/h4-7,10H2,1-3H3 |
InChI Key |
FVCWZBVQRLEGDH-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1(C)N)C |
Canonical SMILES |
CC1(CCCCC1(C)N)C |
Other CAS RN |
34216-34-7 |
physical_description |
Trimethylcyclohexylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




